Core Scaffold Discrimination: Benzothiazolyl-Pyrrolone vs. Pyrimidine-Thione (L189) Defines Target Space
1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one and L189 (CAS 64232-83-3) share the same molecular formula (C₁₁H₁₀N₄OS) and molecular weight (246.29 g/mol) but possess completely different heterocyclic cores: the target compound contains a benzothiazolyl-dihydropyrrolone scaffold, whereas L189 is a 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . This scaffold divergence dictates target engagement: L189 competitively inhibits human DNA ligases I, III, and IV (IC₅₀ = 5 µM, 9 µM, and 5 µM, respectively; Ki = 5 µM for LigI), while the benzothiazolyl-pyrrolone scaffold is associated with kinase inhibition (e.g., FGFR1 IC₅₀ values of 0.32–3.5 µM for close analogs) and antibacterial activity (MIC values of 13–24 µM against S. aureus for benzothiazolyl-arylamide derivatives) [1][2][3]. Selecting the target compound over L189 is mandatory for programs targeting kinase-dependent or bacterial pathways rather than DNA repair.
| Evidence Dimension | Core heterocyclic scaffold and associated primary biological target |
|---|---|
| Target Compound Data | Benzothiazolyl-2,3-dihydro-1H-pyrrol-3-one core; scaffold associated with FGFR1 kinase inhibition (analog IC₅₀ values 0.32–3.5 µM) and antibacterial activity (analog MIC 13–24 µM against S. aureus) |
| Comparator Or Baseline | L189 (CAS 64232-83-3): 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core; human DNA ligase I/III/IV inhibitor (IC₅₀ = 5, 9, 5 µM; Ki = 5 µM for LigI) |
| Quantified Difference | Scaffold defines mutually exclusive primary target classes (kinases/antibacterial vs. DNA ligases); no cross-activity expected |
| Conditions | In vitro biochemical and cellular assays (ligase inhibition: purified human LigI/III/IV; kinase inhibition: recombinant FGFR1; antibacterial: broth microdilution against S. aureus ATCC 43300) |
Why This Matters
Procurement of the wrong isomer (L189) would direct a project toward DNA-repair biology instead of kinase or antimicrobial pathways, wasting resources and invalidating SAR hypotheses.
- [1] Gryshchenko, A.A. et al. (2016) Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1. Bioorg. Med. Chem., 24, 2053–2059. View Source
- [2] Gawad, N.M.A. et al. (2021) Design, synthesis and biological evaluation of some novel N'-(1,3-benzothiazol-2-yl)-arylamide derivatives as antibacterial agents. Chem. Pap., 75, 5435–5448. View Source
- [3] Chen, X. et al. (2008) Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair. Cancer Res., 68, 3169–3177. View Source
